molecular formula C18H19ClO3 B8706667 4-Pentylphenyl 3-chloro-4-hydroxybenzoate CAS No. 50687-70-2

4-Pentylphenyl 3-chloro-4-hydroxybenzoate

Cat. No.: B8706667
CAS No.: 50687-70-2
M. Wt: 318.8 g/mol
InChI Key: MBWAFEFPEJYWGU-UHFFFAOYSA-N
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Description

4-Pentylphenyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further esterified with 3-chloro-4-hydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Pentylphenyl 3-chloro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 3-chloro-4-hydroxybenzoate involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylphenyl 3-chloro-4-hydroxybenzoate is unique due to the combination of the pentylphenyl group and the 3-chloro-4-hydroxybenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

50687-70-2

Molecular Formula

C18H19ClO3

Molecular Weight

318.8 g/mol

IUPAC Name

(4-pentylphenyl) 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C18H19ClO3/c1-2-3-4-5-13-6-9-15(10-7-13)22-18(21)14-8-11-17(20)16(19)12-14/h6-12,20H,2-5H2,1H3

InChI Key

MBWAFEFPEJYWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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